Phenyl 1H-indol-5-ylcarbamate
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Description
Phenyl 1H-indol-5-ylcarbamate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenyl group attached to the indole ring, which is further linked to a carbamate group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1H-indol-5-ylcarbamate typically involves the formation of the indole ring followed by the introduction of the phenyl and carbamate groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine
Biological Activity
Phenyl 1H-indol-5-ylcarbamate is a compound that belongs to the indole derivatives class, which are known for their diverse pharmacological properties. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenyl group attached to a carbamate moiety, linked to a dihydroindole structure. This unique arrangement of functional groups contributes to its biological activities. The molecular formula is C10H10N2O2 with a molecular weight of approximately 194.20 g/mol.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through:
- Anti-inflammatory Effects : Similar compounds have shown preferential inhibition against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.
- Anticancer Properties : Indole derivatives are known for their anticancer effects, potentially through the induction of apoptosis and inhibition of tumor growth .
- Antimicrobial Activity : Research indicates that some indole derivatives possess antimicrobial properties against various bacterial strains .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes the structural features and biological activities of similar indole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine | Indole core with methylsulfonyl group | Anti-inflammatory, anticancer |
3-Methyl-5-(methylsulfonyl)-2-phenylindole | Methyl substitution on indole | Anticancer |
4-Chlorophenyl(3-methyl-5-(methylsulfonyl)-2-phenyindole) | Chlorine substitution | Enhanced anti-inflammatory activity |
This comparison highlights variations in substituents that can influence biological activities and therapeutic potential.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound exhibited significant inhibition of COX enzymes in vitro. The IC50 values indicated a potent anti-inflammatory effect comparable to established NSAIDs. This suggests potential applications in treating inflammatory diseases.
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines showed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound triggered mitochondrial pathways leading to cell death at concentrations below 20 µM, indicating its potential as an anticancer agent .
Case Study 3: Antimicrobial Properties
Research evaluating the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound displayed minimal inhibitory concentrations (MIC) as low as 16 µg/mL. This positions it as a promising candidate for further development as an antimicrobial agent .
Properties
CAS No. |
109737-03-3 |
---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
phenyl N-(1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C15H12N2O2/c18-15(19-13-4-2-1-3-5-13)17-12-6-7-14-11(10-12)8-9-16-14/h1-10,16H,(H,17,18) |
InChI Key |
QNGCAJGLRUINME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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